molecular formula C9H17NO3S B2448191 N-tert-Butyl-1-formylcyclobutane-1-sulfonamide CAS No. 2126178-79-6

N-tert-Butyl-1-formylcyclobutane-1-sulfonamide

Cat. No. B2448191
CAS RN: 2126178-79-6
M. Wt: 219.3
InChI Key: AIWBQBFVEQCSSM-UHFFFAOYSA-N
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Description

N-tert-Butyl-1-formylcyclobutane-1-sulfonamide, commonly known as CBBS, is a sulfonamide compound that has gained significant attention in the scientific community due to its potential applications in various fields. CBBS is a cyclobutane derivative that is synthesized via a multistep process.

Scientific Research Applications

Chemoselective Nitration

A study by Kilpatrick, Heller, and Arns (2013) presents a method for the chemoselective nitration of aromatic sulfonamides using tert-butyl nitrite. This reaction shows high selectivity for sulfonamide functionalized aryl systems, a crucial aspect in chemical synthesis (Kilpatrick, Heller, & Arns, 2013).

tert-Butyl Migration via C-N Bond Scission

Research by Mishra et al. (2020) discusses an unprecedented 1,3-migration of the tert-butyl group during the reaction of tert-butyl isonitrile with N,N-dibromoaryl sulfonamides. This process involves the simultaneous C-N bond scission of isonitrile, highlighting a new pathway for the synthesis of N-sulfonyl amidine (Mishra et al., 2020).

N-(Boc) Nitrone Equivalents

Guinchard, Vallée, and Denis (2005) developed tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which behave as N-(Boc)-protected nitrones. These compounds are synthesized from aldehydes and tert-butyl N-hydroxycarbamate, serving as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Iodine-Catalyzed Sulfonylation

A method for the synthesis of various sulfonamides via the sulfonylation of sulfonyl hydrazides with tert-amines is detailed in a study by Chen et al. (2019). This approach uses molecular iodine as a catalyst, offering an eco-friendly synthesis route (Chen et al., 2019).

Catalytic Aminohydroxylation and Aziridination

Gontcharov, Liu, and Sharpless (1999) demonstrate the use of the N-chloramine salt of tert-butylsulfonamide in catalytic aminohydroxylation and aziridination of olefins. The reaction resembles Chloramine-T in its behavior, offering new avenues in catalysis (Gontcharov, Liu, & Sharpless, 1999).

Sulfoxide Activation for Sulfinyl Compound Synthesis

Wei and Sun (2015) explored the activation of sulfoxides bearing a tert-butyl group using N-bromosuccinimide under acidic conditions. This leads to the synthesis of various sulfinic acid amides and esters, showcasing the versatility of tert-butyl compounds (Wei & Sun, 2015).

Photolysis of Sulfonamide Bond in Metal Complexes

Aoki et al. (2009) investigated the photolysis of the sulfonamide bond in metal complexes. Their study on the dansylamide moiety of 1-dansyl-1,4,7,10-tetraazzacyclododecane offers insights into the behavior of sulfonamide under photoinduced conditions (Aoki et al., 2009).

Metal-Free Aziridination

Minakata, Morino, Oderaotoshi, and Komatsu (2006) found that tert-butyl hypoiodite is effective for the aziridination of olefins with sulfonamides. This represents a metal-free approach to aziridination, expanding the applications of sulfonamides in organic synthesis (Minakata et al., 2006).

properties

IUPAC Name

N-tert-butyl-1-formylcyclobutane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3S/c1-8(2,3)10-14(12,13)9(7-11)5-4-6-9/h7,10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIWBQBFVEQCSSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1(CCC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-Butyl-1-formylcyclobutane-1-sulfonamide

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